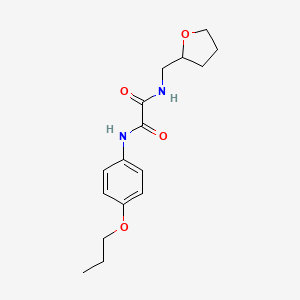
N-(4-propoxyphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
概要
説明
“N-(4-propoxyphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide” is a synthetic organic compound that belongs to the class of amides This compound features a complex structure with a propoxyphenyl group and a tetrahydrofuran-2-ylmethyl group attached to an ethanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-propoxyphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide” typically involves multi-step organic reactions. One possible route could be:
Formation of the Propoxyphenyl Intermediate: The starting material, 4-bromophenol, undergoes an etherification reaction with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxyphenyl bromide.
Formation of the Tetrahydrofuran Intermediate: Tetrahydrofuran-2-carboxaldehyde can be synthesized from tetrahydrofuran via oxidation using reagents like PCC (Pyridinium chlorochromate).
Coupling Reaction: The two intermediates are then coupled using a diamine such as ethylenediamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions could target the amide groups, potentially converting them to amines.
Substitution: The aromatic ring in the propoxyphenyl group may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: Reagents such as LiAlH4 or NaBH4 in solvents like THF or ethanol.
Substitution: Electrophiles like NO2+ for nitration or Br2 for bromination, often in the presence of catalysts like FeCl3.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or bromo derivatives.
科学的研究の応用
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions due to its amide functionality.
Materials Science: Incorporation into polymer matrices to enhance material properties.
Biology
Drug Development: Exploration as a potential pharmacophore in the design of new therapeutic agents.
Biochemical Studies: Use as a probe to study enzyme interactions or receptor binding.
Medicine
Therapeutic Agents: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.
Material Manufacturing: Application in the production of advanced materials with specific properties.
作用機序
The mechanism of action of “N-(4-propoxyphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- N-(4-methoxyphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide
- N-(4-ethoxyphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide
- N-(4-butoxyphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide
Uniqueness
“N-(4-propoxyphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide” is unique due to the specific combination of the propoxyphenyl and tetrahydrofuran-2-ylmethyl groups. This unique structure may confer distinct physical, chemical, and biological properties compared to its analogs, potentially leading to unique applications and mechanisms of action.
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-(4-propoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-9-21-13-7-5-12(6-8-13)18-16(20)15(19)17-11-14-4-3-10-22-14/h5-8,14H,2-4,9-11H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDKAYDPUOIPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Methoxyphenyl)-3-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4013218.png)
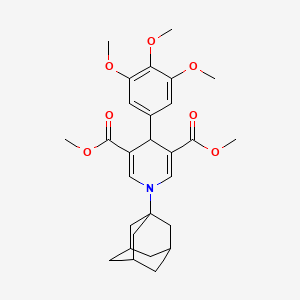
![1-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B4013226.png)

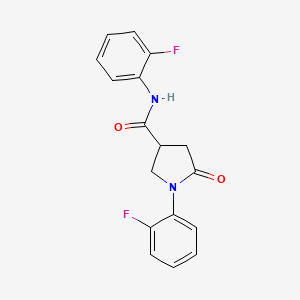

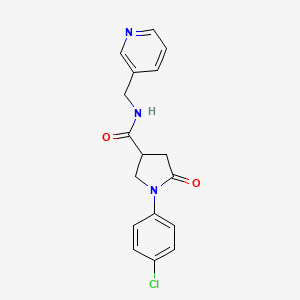
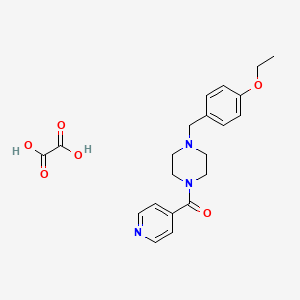
![11-(3-hydroxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013268.png)
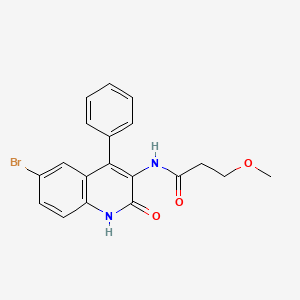
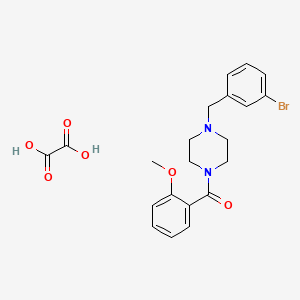
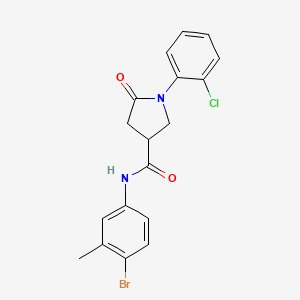
![ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4013306.png)
